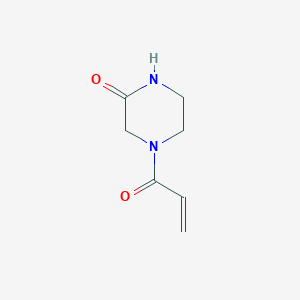

4-Prop-2-enoylpiperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

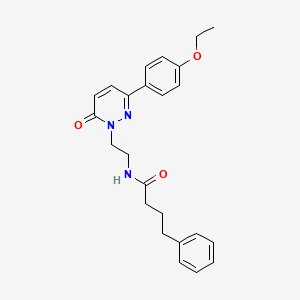

“4-Prop-2-enoylpiperazin-2-one” is a chemical compound with the molecular formula C7H10N2O2. It is also known as “1,4-Diacryloylpiperazine” and is used as a cross-linking monomer for the development of polyacrylamide gels .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been described in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study describes the synthesis of a compound through the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by various techniques such as FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The structure is stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions .Wissenschaftliche Forschungsanwendungen

Cardiovascular Biology of Incretin System

4-Prop-2-enoylpiperazin-2-one is linked to the incretin system, specifically in the context of cardiovascular biology. Incretin hormones like GLP-1 play a crucial role in enhancing glucose-stimulated insulin secretion and impacting cardiovascular functions. GLP-1 and GIP are rapidly inactivated by DPP-4, an enzyme critical for incretin bioactivity. GLP-1 receptor agonists and DPP-4 inhibitors, used in type 2 diabetes treatment, have shown cardioprotective actions in preclinical models of cardiovascular dysfunction. They control body weight, improve glycemic control, decrease blood pressure, inhibit intestinal chylomicrons secretion, and reduce inflammation (Ussher & Drucker, 2012).

Inhibitory Effects on GABAA Receptors

Propofol analogues, including this compound, have been studied for their in vitro capability to affect GABAA receptors. These analogues, through varying structural modifications, demonstrated significant potential in modulating chloride currents in oocytes expressing human GABAA receptors, contributing to the understanding of anesthetic and sedative actions (Trapani et al., 1998).

Antidiabetic Activity through PPARgamma Agonists

Research has explored the antidiabetic activity of compounds related to this compound, such as N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. These agonists have shown potential in rodent models of type 2 diabetes, indicating a promising pathway for diabetes treatment and management (Cobb et al., 1998).

HIV-1 Attachment Inhibition

Studies on this compound derivatives have shown promising results in inhibiting HIV-1 attachment. These compounds target the viral envelope protein gp120, offering insights into potential therapeutic applications for HIV-1 treatment (Regueiro-Ren et al., 2013).

Anticonvulsant Properties

A class of compounds including this compound has been identified for their anticonvulsant properties. These compounds have been active in various tests for seizure prevention, highlighting their potential as anticonvulsant agents (Carson et al., 1997).

Enhancing Inhibitory Synaptic Transmission

Research has shown that propofol and its analogues, like this compound, enhance inhibitory synaptic transmission, contributing to their neurodepressive actions. These studies provide insights into the mechanisms of general anesthetics and their effects on neurotransmitter receptors (Orser et al., 1994).

Zukünftige Richtungen

The future directions for “4-Prop-2-enoylpiperazin-2-one” could involve its use in the synthesis of novel organic compounds with potential therapeutic applications. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity . This suggests that “this compound” and similar compounds could have potential applications in drug discovery and development.

Wirkmechanismus

Target of Action

A similar compound, sotorasib, targets the kras g12c mutant . This target is involved in non-small-cell lung cancer .

Mode of Action

It’s worth noting that similar compounds act as non-selective α-adrenoceptor antagonists .

Biochemical Pathways

Similar compounds have been shown to interact with the α1b and α2a-adrenoceptors .

Result of Action

Similar compounds have been shown to reduce the level of triglycerides and glucose in rat plasma .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 4-Prop-2-enoylpiperazin-2-one are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve multiple binding sites and mechanisms

Cellular Effects

The cellular effects of this compound are also not fully understood. It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not fully known. It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that this compound is involved in are not fully understood. It is known that this compound can interact with various enzymes or cofactors

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking

Eigenschaften

IUPAC Name |

4-prop-2-enoylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-7(11)9-4-3-8-6(10)5-9/h2H,1,3-5H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXGXIOEMVNQNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCNC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2722533.png)

![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2722534.png)

![N-(4-bromophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2722535.png)

![2-[(2-Methylcyclopropyl)amino]ethanol](/img/structure/B2722536.png)

![2-[(4-Methylphenyl)sulfonyl]pyridine-3-carbaldehyde](/img/structure/B2722537.png)

![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2722539.png)

methanone O-(2-phenoxyethyl)oxime](/img/structure/B2722541.png)

![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2722545.png)

![2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B2722548.png)

![2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722551.png)